molecular formula C15H14FNO B312455 3-fluoro-N-(2-phenylethyl)benzamide

3-fluoro-N-(2-phenylethyl)benzamide

Cat. No.: B312455
M. Wt: 243.28 g/mol
InChI Key: DDABCDSIGRXMAR-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-phenylethyl)benzamide is a fluorinated benzamide derivative characterized by a 3-fluorobenzoic acid core linked via an amide bond to a 2-phenylethylamine moiety. This structure combines the electronic effects of fluorine substitution with the lipophilic and steric properties of the phenylethyl group. Fluorine’s electronegativity enhances metabolic stability and influences intermolecular interactions, while the phenylethyl chain may facilitate membrane permeability or receptor binding .

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

3-fluoro-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C15H14FNO/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,18)

InChI Key

DDABCDSIGRXMAR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)F

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Chlorine: Replacement of the 3-fluoro group with chlorine (e.g., 3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide, ) increases molecular weight and lipophilicity (Cl: LogP ~2.03 vs. Chlorine’s larger atomic radius may also introduce steric hindrance .
  • Phenylethyl vs. Alkyl/Aryl Chains :
    Compared to 3-Fluoro-N-(1-phenylpropyl)benzamide (), the shorter ethyl chain in the target compound reduces steric bulk, possibly improving binding to compact active sites. Conversely, bulkier chains (e.g., trifluoromethyl in ) enhance hydrophobic interactions but may limit conformational flexibility .
  • Hydrogen-Bonding Groups :
    Compounds like 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide () exhibit increased solubility due to the hydroxyl group’s hydrogen-bonding capacity, contrasting with the 3-fluoro group’s weaker polarity .

Structural and Crystallographic Insights

  • Fluorine-Driven Interactions :
    In 3-Fluoro-N-(2-(trifluoromethyl)phenyl)benzamide (), weak C–H⋯F hydrogen bonds and fluorine-mediated crystal packing motifs were observed. Similar interactions in the target compound could influence its solid-state stability and solubility .
  • Directing Groups in Catalysis: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () utilizes an N,O-bidentate directing group for metal-catalyzed C–H functionalization.

Key Findings and Implications

Fluorine’s Dual Role : The 3-fluoro group balances metabolic stability and moderate polarity, contrasting with chloro analogues’ higher lipophilicity and hydroxyl-containing derivatives’ enhanced solubility .

Phenylethyl vs. Heterocyclic Moieties: While heterocycles (e.g., quinoline, imidazole) improve target engagement in kinase inhibitors, the phenylethyl group may favor antioxidant or membrane-associated activities .

Synthetic Challenges : Lower yields in alkyl-chain-containing benzamides suggest a need for optimized coupling strategies, possibly leveraging microwave-assisted or flow chemistry techniques .

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